REACTION_CXSMILES
|
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[C:8]1([N:14]=[C:15]=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[CH3:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[N:1][C:15]([NH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:16]
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
N=C1N(CCC1)C
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After dissolving 4.9 g
|
Type
|
TEMPERATURE
|
Details
|
(heat evolves)
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for one-half hour
|
Type
|
CUSTOM
|
Details
|
The solid product which is formed
|
Type
|
CUSTOM
|
Details
|
1 -(1 -methyl-2 -pyrrolidylidene)-3 -phenylurea, is collected (m.p. = 140-144° C.)
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to give the pure product, m.p. = 146-147.5° C.
|
Name
|
|
Type
|
|
Smiles
|
CN1C(CCC1)=NC(=O)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |